1-(1-Chloropropan-2-yl)-2-iodobenzene
CAS No.: 113452-82-7
Cat. No.: VC19164379
Molecular Formula: C9H10ClI
Molecular Weight: 280.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113452-82-7 |
|---|---|
| Molecular Formula | C9H10ClI |
| Molecular Weight | 280.53 g/mol |
| IUPAC Name | 1-(1-chloropropan-2-yl)-2-iodobenzene |
| Standard InChI | InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
| Standard InChI Key | VKOWZINVXYUQTK-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCl)C1=CC=CC=C1I |
Introduction
Synthesis and Manufacturing
Halogenation and Cross-Coupling Strategies
Physicochemical Properties
Structural and Thermal Characteristics
The compound’s structure features a benzene ring with iodine and chloropropyl groups, contributing to a density of and a boiling point of at 760 mmHg . Its melting point () and flash point () reflect moderate thermal stability, while the classification indicates potential eye and skin irritation .
Reactivity and Functional Group Interactions
The iodine substituent facilitates electrophilic aromatic substitution, whereas the chloropropyl group participates in nucleophilic substitutions. Computational studies reveal a topological polar surface area of , suggesting low solubility in polar solvents but high permeability in lipid membranes . This aligns with its (skin permeation) of , indicating limited dermal absorption .
Applications in Research and Industry
Materials Science
In molecular glassformers, halogenated benzenes influence fragility and glass transition temperatures (). For example, β-AA—a trisarylbenzene derivative—shows elevated and crystallization tendencies due to strong π-π interactions . Similarly, the iodine and chlorine substituents in 1-(1-Chloropropan-2-yl)-2-iodobenzene could modulate material stability in thin-film applications .
Catalysis and Organic Synthesis
The compound serves as a precursor in transition-metal-free arylation, enabling access to biphenyl and terphenyl derivatives . Its iodine atom acts as a leaving group in Ullmann-type couplings, while the chloropropyl moiety participates in alkylation reactions .
Comparative Analysis with Related Halogenated Benzenes
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